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Compound of Interest

Compound Name: N6-Carboxymethyl-ATP

Cat. No.: B12369107

For researchers, scientists, and drug development professionals, the choice of molecular tools
is paramount to experimental success. Adenosine triphosphate (ATP) analogs are
indispensable reagents for studying ATP-utilizing enzymes, particularly kinases. This guide
provides a detailed functional comparison of two such analogs: N6-Carboxymethyl-ATP and
Biotin-ATP, offering insights into their respective utilities, supported by available experimental
data and protocols.

This comparative analysis delves into the biochemical properties, enzymatic acceptance, and
practical applications of N6-Carboxymethyl-ATP, a molecule modified at the adenine base,
and Biotin-ATP, an analog modified at the terminal phosphate. While direct comparative studies
are limited, this guide consolidates available data to aid researchers in selecting the
appropriate tool for their specific needs, from kinase activity assays to protein labeling and
beyond.

At a Glance: Key Functional Differences
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Feature

N6-Carboxymethyl-ATP

Biotin-ATP

Modification Site

N6 position of the adenine ring

y-phosphate of the

triphosphate chain

Primary Application

ATP-binding site probe,
potential for affinity

chromatography

Kinase-catalyzed protein and
peptide labeling,
phosphoproteomics

Detection Method

Requires specific antibodies or
further chemical modification

for detection

Readily detected via high-
affinity binding of streptavidin

or avidin conjugates

Enzyme Acceptance

Accepted by some kinases
(e.g., hexokinase, acetate
kinase)[1]

Broadly accepted by a wide

range of protein kinases|[2]

Data Availability

Limited quantitative kinetic

data available

Extensive quantitative data on
labeling efficiency and enzyme

kinetics available[2][3]

Quantitative Performance Data

The following tables summarize the available quantitative data on the performance of N6-

Carboxymethyl-ATP and Biotin-ATP in enzymatic assays. It is important to note that the data

for N6-Carboxymethyl-ATP is derived from older literature and is less extensive than the more

recent and comprehensive data available for Biotin-ATP.

Table 1: Coenzymic Activity of N6-Carboxymethyl-ATP Derivatives Relative to ATP[1]
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Enzyme ATP Analog Relative Activity (%)
) N6-[(2-
Hexokinase ) 88
carboxyethyl)thiomethyl]-ATP
N6-(N-(3-
Hexokinase aminopropyl)carbamoylethyl]thi 94
omethyl)-ATP
] N6-[(2-
Acetate Kinase ] 82
carboxyethyl)thiomethyl]-ADP
N6-([N-3-
Acetate Kinase aminopropyl)carbamoylethyl]thi 81

omethyl)-ADP

*Note: Data for ADP analogs are included as they are part of the same study and provide

context on the acceptance of N6-modified adenine nucleotides by kinases.

Table 2: Kinase-Catalyzed Labeling Efficiency and Kinetic Parameters for Biotin-ATP[2][3]

] Fold
Labeling kcat/KM kcat/KM .
. o o Reduction
Kinase Substrate Efficiency (ATP-biotin) (ATP) . .
in Catalytic
(% of ATP) (s~'uM?) (s™'uM™?) .
Efficiency
PKA Kemptide 727 0.25 0.52 2.1
) Generally
Various (25 ) )
) Various high 1.1to 16
kinases)
acceptance

Experimental Protocols
Synthesis of N6-[(2-carboxyethyl)thiomethyl]-ATP

This protocol is based on the method described by Yamazaki et al. (1978)[1].

Materials:
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» Adenosine 5'-triphosphate (ATP)

e Formaldehyde

o 3-Mercaptopropionic acid

e Sodium hydroxide (NaOH)

e Hydrochloric acid (HCI)

o Water

e Reaction vessel

e pH meter

Stirring apparatus

Procedure:

e Dissolve ATP in water.

e Add 3-mercaptopropionic acid to the ATP solution.

e Adjust the pH of the solution to 11.7 with NaOH.

o Add formaldehyde to the reaction mixture.

 Stir the reaction mixture at room temperature, maintaining the pH at 11.7.

» Monitor the reaction progress (e.g., by UV spectroscopy or chromatography).
e Upon completion, neutralize the reaction mixture with HCI.

o Purify the resulting N6-[(2-carboxyethyl)thiomethyl]-ATP using appropriate chromatographic
techniques.

Kinase-Catalyzed Biotinylation using Biotin-ATP
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This protocol is a general guideline for labeling a kinase substrate with Biotin-ATP[4].
Materials:

 Purified kinase of interest

o Kinase substrate (peptide or protein)

e Biotin-ATP

¢ Kinase reaction buffer (specific to the kinase)
o ATP (for control reaction)

e SDS-PAGE materials

o Streptavidin-HRP conjugate

e Chemiluminescent substrate

Procedure:

o Reaction Setup:

o In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase buffer,
the kinase, and its substrate.

o Prepare a control reaction with ATP instead of Biotin-ATP.
o Prepare a negative control without the kinase.
e Initiation:

o Add Biotin-ATP to the experimental tube to a final concentration typically in the range of
10-100 pM.

o Add an equivalent concentration of ATP to the control tube.

¢ Incubation:
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o Incubate the reactions at the optimal temperature for the kinase (usually 30°C) for a
predetermined time (e.g., 30-60 minutes).

e Termination:

o Stop the reaction by adding SDS-PAGE loading buffer.

e Detection:

o

Separate the reaction products by SDS-PAGE.

[¢]

Transfer the proteins to a nitrocellulose or PVDF membrane.

o

Block the membrane and then probe with a streptavidin-HRP conjugate.

[e]

Detect the biotinylated substrate using a chemiluminescent substrate and an appropriate
imaging system.

Visualizing the Concepts

To better understand the molecular differences and experimental workflows, the following
diagrams are provided.
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Molecular Structures of ATP Analogs
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(Modification at N6) Adenine Ring

attached to N6

Ribose Carboxymethyl Group Ribose

Triphosphate Chain

TiphespliEle Ci (Modification at y-phosphate)

attached to y-phosphate

Click to download full resolution via product page

Caption: Molecular structures of N6-Carboxymethyl-ATP and Biotin-ATP.
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Kinase-Catalyzed Labeling Workflow
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:
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Y
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i

for proteins
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:

Western Blot

;

Detection
(e.g., Streptavidin-HRP)

End: Labeled Substrate Detected
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Caption: General workflow for kinase-catalyzed substrate labeling.
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Mechanism of Kinase-Catalyzed Biotinylation

Phospho-transfer Reaction
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Biotin-ATP

[~
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Protein/Peptide Substrate

(with Ser/Thr/Tyr-OH) ADP

y
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Click to download full resolution via product page

Caption: Simplified mechanism of kinase-catalyzed biotinylation.

Concluding Remarks

Both N6-Carboxymethyl-ATP and Biotin-ATP serve as valuable tools for investigating ATP-
dependent enzymes. Biotin-ATP stands out for its broad applicability in kinase-catalyzed
labeling due to its acceptance by a wide range of kinases and the straightforward, high-affinity
detection method it enables. The wealth of recent quantitative data solidifies its position as a
robust tool for phosphoproteomics and kinase inhibitor screening.

N6-Carboxymethyl-ATP, while less characterized, presents opportunities for probing the ATP-
binding pocket with a modification on the adenine moiety. Its utility may lie in applications
where modification of the triphosphate chain is undesirable or for the development of specific
affinity ligands. The limited available data suggests it is a substrate for some kinases, but
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further research is needed to fully elucidate its kinetic properties and broader applicability
across the kinome.

Ultimately, the choice between these two ATP analogs will depend on the specific experimental
goals, the enzyme system under investigation, and the detection methods available to the
researcher. This guide provides a foundational understanding to inform that decision-making
process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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